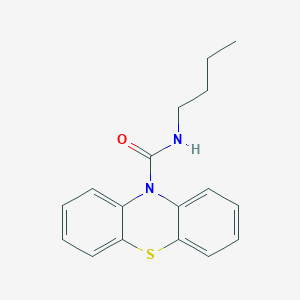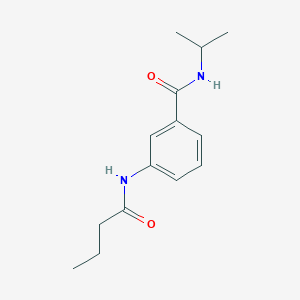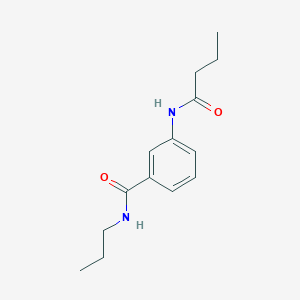![molecular formula C9H7N3OS2 B269496 (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B269496.png)
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as PT, is a thiazolidinone derivative that has gained attention in recent years due to its potential therapeutic properties. PT has been shown to have anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through several pathways. (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant enzymes. (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit the growth of cancer cells and induce apoptosis. (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to reduce oxidative stress and inflammation in animal models of disease. Additionally, (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One advantage of using (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is its relatively low cost and simple synthesis method. Additionally, (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation is that the exact mechanism of action of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, which could make it difficult to design experiments to test its efficacy.
将来の方向性
There are several potential future directions for research on (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. One area of interest is the development of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one-based drugs for the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one and to identify potential new therapeutic targets.
合成法
The synthesis of (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde in the presence of sodium methoxide to form the intermediate compound, which is then treated with thiourea to obtain (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for industrial production.
科学的研究の応用
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have shown that (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, (5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
特性
製品名 |
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C9H7N3OS2 |
分子量 |
237.3 g/mol |
IUPAC名 |
(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS2/c13-8-6(15-9(14)12-8)5-11-7-3-1-2-4-10-7/h1-5H,(H,10,11)(H,12,13,14)/b6-5+ |
InChIキー |
SYHJUQDILCTAGE-AATRIKPKSA-N |
異性体SMILES |
C1=CC=NC(=C1)N/C=C/2\C(=O)NC(=S)S2 |
SMILES |
C1=CC=NC(=C1)NC=C2C(=O)NC(=S)S2 |
正規SMILES |
C1=CC=NC(=C1)NC=C2C(=O)NC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)




![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)

![4-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269434.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269435.png)
![2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B269437.png)